What are the physical and chemical properties of 2-Aminopyridine-d6?
What are the physical and chemical properties of 2-Aminopyridine-d6?
Title: Technical Monograph: 2-Aminopyridine-d6 (CAS 203784-57-0) Subtitle: Physicochemical Characterization, Isotopic Stability, and Analytical Applications in Drug Metabolism & Pharmacokinetics (DMPK)
Executive Summary
2-Aminopyridine-d6 (C₅D₆N₂) is the fully deuterated isotopologue of 2-aminopyridine, a pharmacophore ubiquitous in medicinal chemistry (e.g., piroxicam, sulfapyridine).[1] It serves as a critical internal standard (IS) in quantitative LC-MS/MS bioanalysis and a probe for Kinetic Isotope Effect (KIE) studies in metabolic stability profiling.
While chemically analogous to its non-deuterated parent (d0), the d6 isotopologue exhibits a mass shift of +6 Da. However, researchers must account for the labile nature of the exocyclic amine deuteriums , which undergo rapid back-exchange in protic solvents—a phenomenon that alters the effective mass-to-charge ratio (m/z) during liquid chromatography. This guide details the properties, handling protocols, and mechanistic considerations for high-precision analytical workflows.
Physicochemical Properties
The following data contrasts the standard 2-aminopyridine (d0) with the deuterated d6 variant. Note that while thermodynamic constants (MP, BP) remain largely unchanged, the kinetic and spectroscopic properties shift significantly.
Table 1: Comparative Property Data
| Property | 2-Aminopyridine (d0) | 2-Aminopyridine-d6 (IS) |
| CAS Number | 504-29-0 | 203784-57-0 |
| Molecular Formula | C₅H₆N₂ | C₅D₆N₂ |
| Molecular Weight | 94.12 g/mol | 100.15 g/mol |
| Appearance | Colorless crystals/flakes | Colorless to pale yellow solid |
| Melting Point | 59–60 °C | 58–60 °C (Isotope effect negligible) |
| Boiling Point | 210 °C | ~210 °C |
| pKa (20°C) | 6.82 (Pyridinium ion) | ~6.85 (Secondary isotope effect) |
| Solubility | Water, Ethanol, Ether | Water, Ethanol, DMSO, Methanol |
| LogP | 0.53 | 0.53 (approx.)[2][3] |
| Isotopic Enrichment | N/A | Typically ≥98 atom % D |
Technical Insight: The pKa of the deuterated analog is slightly higher (more basic) due to the inductive effect of deuterium (+I effect relative to hydrogen), which stabilizes the protonated pyridinium cation. However, for chromatographic method development, the retention time shift is usually negligible (< 0.1 min) in Reverse Phase LC.
Critical Phenomenon: Proton Exchange in Protic Solvents
This is the most frequent source of error in bioanalytical method development using 2-Aminopyridine-d6.
The Mechanism: 2-Aminopyridine-d6 contains 4 stable deuteriums on the pyridine ring and 2 labile deuteriums on the exocyclic amine group (-ND₂). When dissolved in protic solvents (e.g., H₂O, Methanol) typically used in LC mobile phases, the amine deuteriums rapidly exchange with solvent protons.
Analytical Consequence:
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Solid State: MW = 100.15 (d6)
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In LC-MS Mobile Phase: The species detected is often 2-Aminopyridine-d4 (Ring-D4, Amine-H2).
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Observed m/z: Instead of the expected
, you will observe (corresponding to the d4 species).
Recommendation: When tuning MS parameters, infuse the standard in the actual mobile phase to determine the predominant species. Do not rely solely on the theoretical d6 mass.
Experimental Protocols
Protocol A: Preparation of Internal Standard Stock Solution
Objective: Create a stable, accurate stock for LC-MS calibration. Solvent: DMSO is recommended for the primary stock to prevent immediate H/D exchange and ensure solubility.
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Weighing: Accurately weigh 10.0 mg of 2-Aminopyridine-d6 into a 10 mL amber volumetric flask.
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Why Amber? Aminopyridines can undergo photo-oxidation over time.
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Dissolution: Add 5 mL of anhydrous DMSO. Sonicate for 2 minutes until fully dissolved.
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Volume Adjustment: Dilute to volume with DMSO.
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Concentration: 1.0 mg/mL (1000 µg/mL).
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Storage: Aliquot into cryovials and store at -20°C. Stability is typically >6 months.
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Working Solution (Daily): Dilute the DMSO stock 1:1000 into the initial mobile phase (e.g., 95% Water / 5% Acetonitrile + 0.1% Formic Acid).
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Note: At this step, the amine deuteriums will exchange. Ensure the equilibration time (approx. 15 mins) is consistent before injection to stabilize the signal.
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Protocol B: LC-MS/MS Instrument Parameters (Guideline)
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Ionization: ESI Positive Mode.
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Precursor Ion (d4 species): m/z 99.1 → Product Ion (Loss of NH3/HCN): Determine empirically (often m/z 99.1 → 81.1 or 99.1 → 56.1).
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Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), pH 8-10 is often preferred for aminopyridines to improve peak shape (suppressing ionization of the pyridine nitrogen), though acidic pH is standard for detection sensitivity.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the decision logic for using 2-Aminopyridine-d6 in a regulated bioanalytical environment (GLP).
Figure 1: Decision tree for LC-MS method development utilizing 2-Aminopyridine-d6, highlighting the critical mass shift due to solvent exchange.
Mechanistic Applications: Kinetic Isotope Effects (KIE)
Beyond simple quantification, 2-Aminopyridine-d6 is used to probe metabolic pathways.
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Metabolic Stability: The pyridine ring is susceptible to oxidation (N-oxidation) or hydroxylation by Cytochrome P450 enzymes.
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Deuterium Isotope Effect: C-D bonds are stronger than C-H bonds (lower zero-point energy).
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If the rate-limiting step of metabolism involves breaking a C-H bond on the pyridine ring, replacing it with C-D (using the d6 analog) will significantly reduce the reaction rate (
, typically 2–7). -
Application: If 2-Aminopyridine-d6 shows a longer half-life than the d0 parent in liver microsomes, it confirms that ring oxidation is the primary metabolic clearance pathway. This guides medicinal chemists to fluorinate or block those specific positions to improve drug stability.
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Safety & Handling (GHS Classification)
Despite being an isotope, the toxicological profile mirrors the parent compound. It is a potent potassium channel blocker.
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Signal Word: DANGER
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Hazard Statements:
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PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, and handling strictly within a chemical fume hood.
References
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ResolveMass Laboratories. (n.d.). 2-Aminopyridine-d6 | CAS 203784-57-0.[1][3][7] Retrieved January 28, 2026, from [Link]
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National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Retrieved January 28, 2026, from [Link]
